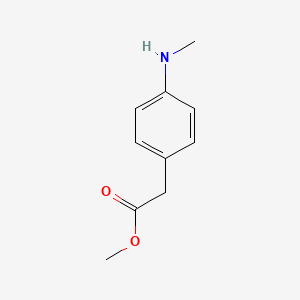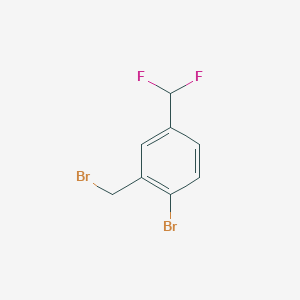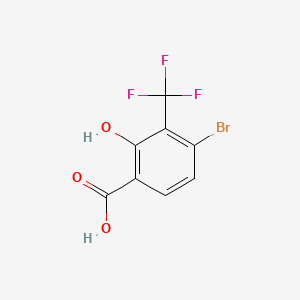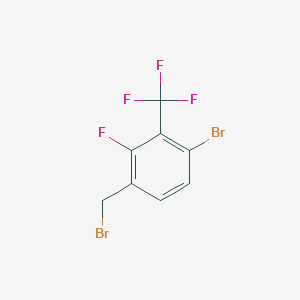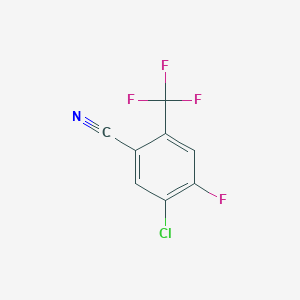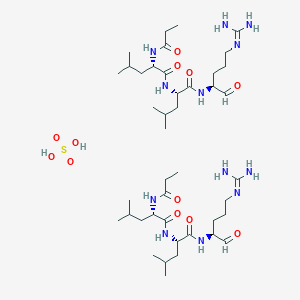
Propionyl-leupeptin hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionyl-leupeptin hemisulfate is a synthetic derivative of leupeptin, a well-known protease inhibitor. This compound is particularly effective against serine and cysteine proteases, making it valuable in various biochemical and medical research applications. The molecular formula of this compound is C21H40N6O4 · 1/2H2SO4, and it has a molecular weight of 489.62 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Propionyl-leupeptin hemisulfate is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Peptide Synthesis: The initial step involves the synthesis of the peptide chain, which includes the amino acids leucine and arginine. This is achieved using standard solid-phase peptide synthesis (SPPS) techniques.
Propionylation: The peptide is then propionylated by reacting it with propionic anhydride in the presence of a base such as triethylamine. This step introduces the propionyl group to the peptide.
Hemisulfate Formation: The final step involves the formation of the hemisulfate salt by reacting the propionylated peptide with sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the SPPS process. The propionylation and hemisulfate formation steps are scaled up using larger reaction vessels and more efficient mixing and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Propionyl-leupeptin hemisulfate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent amino acids and other fragments.
Oxidation: It can undergo oxidation reactions, particularly at the sulfur atom in the hemisulfate group.
Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Produces amino acids such as leucine and arginine.
Oxidation: Results in oxidized derivatives of the original compound.
Substitution: Yields new acylated peptides with different functional groups.
科学研究应用
Propionyl-leupeptin hemisulfate is widely used in scientific research due to its potent protease inhibitory properties. Some of its key applications include:
Biochemistry: Used to study protease activity and inhibition in various biochemical assays.
Cell Biology: Helps in the investigation of protease functions in cellular processes, including apoptosis and signal transduction.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
作用机制
Propionyl-leupeptin hemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity. This binding is typically reversible and competitive, meaning the inhibitor competes with the substrate for the active site. The inhibition of these proteases can disrupt various cellular processes, making it a valuable tool for studying protease functions and developing therapeutic strategies.
相似化合物的比较
Similar Compounds
Leupeptin: The parent compound, also a protease inhibitor but without the propionyl group.
Acetyl-leupeptin: Another derivative with an acetyl group instead of a propionyl group.
Aprotinin: A different protease inhibitor with a broader spectrum of activity.
Uniqueness
Propionyl-leupeptin hemisulfate is unique due to its specific propionyl modification, which can enhance its stability and specificity compared to leupeptin. This modification can also affect its solubility and interaction with proteases, making it a distinct and valuable tool in research.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQUQGVONEIAC-VFFZMTJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.CCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
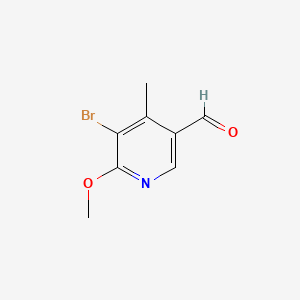
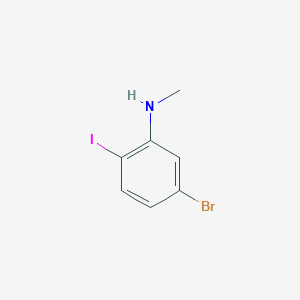
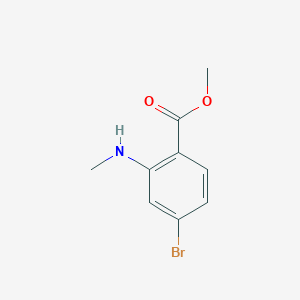

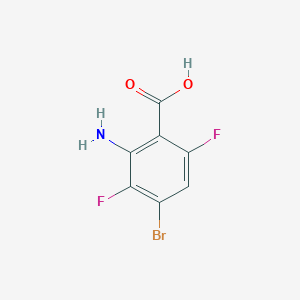
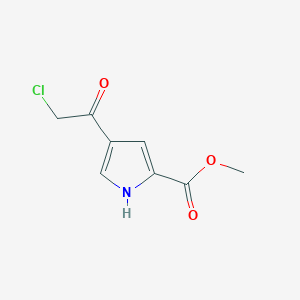
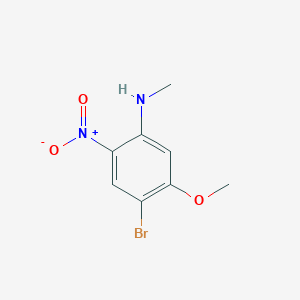
![(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8183789.png)
![Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester](/img/structure/B8183796.png)
